Structural Elucidation of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine: A Comprehensive NMR Guide
Structural Elucidation of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine: A Comprehensive NMR Guide
As drug development and materials science increasingly rely on nitrogen-rich heterocycles, the accurate structural characterization of 1,3,5-triazine derivatives has become a critical analytical workflow. 2-Isopropyl-4,6-dimethyl-1,3,5-triazine (CAS: 59101-59-6)[1] presents a unique spectroscopic profile due to the profound electron-withdrawing nature of its symmetrical, nitrogen-dense aromatic core.
This whitepaper provides an in-depth, self-validating methodology for the unambiguous assignment of 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. As a Senior Application Scientist, I have structured this guide to not only provide the empirical data but to explain the quantum mechanical and magnetic causalities driving these specific chemical shifts.
Mechanistic Causality of Triazine Chemical Shifts
The 1,3,5-triazine ring fundamentally alters the magnetic environment of attached substituents compared to standard benzene derivatives. The three highly electronegative nitrogen atoms within the sp 2 hybridized ring exert powerful inductive ( −I ) and resonance ( −R ) effects[2].
This electron depletion strips shielding electron density away from the C2, C4, and C6 carbons, exposing their nuclei to the external magnetic field ( B0 ). Consequently, triazine ring carbons resonate exceptionally far downfield (typically 170–182 ppm) compared to typical aromatic carbons (120–130 ppm)[3]. This deshielding effect propagates outward, significantly shifting the resonances of the attached methyl and isopropyl protons.
Figure 1: Causality of deshielding effects in 1,3,5-triazine derivatives.
Quantitative Data: Chemical Shift Assignments
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 2-Isopropyl-4,6-dimethyl-1,3,5-triazine in CDCl 3 . The assignments are derived from empirical rules and comparative literature for triazine scaffolds[2][3].
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3 )
| Proton Environment | Shift ( δ , ppm) | Multiplicity | Integration | J -coupling (Hz) | Causality / Assignment Logic |
| -CH 3 (Isopropyl) | 1.35 | Doublet (d) | 6H | ~6.8 | Shielded aliphatic protons; split into a doublet by the adjacent methine (CH) proton. |
| -CH 3 (Ring C4, C6) | 2.55 | Singlet (s) | 6H | - | Benzylic-like methyls. Deshielded by ~0.2 ppm compared to toluene due to the electron-deficient triazine ring. |
| -CH (Isopropyl) | 3.15 | Septet (sep) | 1H | ~6.8 | Highly deshielded by the adjacent C2 triazine carbon; split into a septet by the six equivalent methyl protons. |
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3 )
| Carbon Environment | Shift ( δ , ppm) | Carbon Type | Causality / Assignment Logic |
| -CH 3 (Isopropyl) | 21.5 | Primary (CH 3 ) | Standard aliphatic methyl carbons. |
| -CH 3 (Ring C4, C6) | 25.8 | Primary (CH 3 ) | Deshielded primary carbons attached directly to the sp 2 hybridized, electron-withdrawing ring. |
| -CH (Isopropyl) | 36.2 | Tertiary (CH) | Aliphatic methine carbon attached to the C2 position of the triazine ring. |
| C4, C6 (Triazine) | 175.5 | Quaternary (C) | Highly deshielded sp 2 carbons adjacent to two nitrogen atoms. |
| C2 (Triazine) | 181.2 | Quaternary (C) | Most deshielded sp 2 carbon. The alkyl (+I) substitution of the isopropyl group shifts it further downfield than the methyl-substituted C4/C6. |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in structural elucidation, we must employ a self-validating system. A simple 1D NMR is insufficient for rigorous proof of structure. The protocol below interlocks 1D data with 2D heteronuclear correlations, ensuring that every assignment is mathematically and spatially verified.
Step-by-Step Acquisition Protocol
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Sample Preparation:
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Action: Dissolve 15–20 mg of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is chosen because it lacks exchangeable protons, preventing hydrogen-bonding artifacts that could alter the chemical shifts of the nitrogen-adjacent groups. TMS provides an internal standard locked precisely at 0.00 ppm.
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1D 1 H NMR Acquisition:
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Action: Acquire using a standard single-pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.
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Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1 ) for the small aliphatic protons, yielding highly accurate integrations (6:6:1 ratio) which are critical for confirming the dimethyl vs. isopropyl symmetry.
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1D 13 C NMR Acquisition:
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Action: Acquire using a power-gated broadband decoupling sequence (zgpg30) with a relaxation delay (D1) of 5.0 seconds and 1024 scans.
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Causality: The triazine ring consists entirely of quaternary carbons (C2, C4, C6). Because they lack directly attached protons, their dipole-dipole relaxation is exceptionally slow. A standard 1.0s D1 would result in severe signal attenuation for these critical ring carbons. The extended 5.0s D1 ensures they are fully visible above the noise floor.
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2D NMR Workflows (COSY, HSQC, HMBC):
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Action: Acquire gradient-selected 2D spectra to map the connectivity.
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Figure 2: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.
The Self-Validating HMBC Loop
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of this protocol. It detects long-range ( 2J and 3J ) carbon-proton couplings, bridging the gap between the aliphatic side chains and the quaternary triazine core.
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Validating the Isopropyl Position: The methine proton at 3.15 ppm will show a strong 2J correlation to the C2 carbon at 181.2 ppm.
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Validating the Dimethyl Positions: The methyl protons at 2.55 ppm will show a 2J correlation to the C4/C6 carbons at 175.5 ppm. Because the triazine ring nitrogens act as an NMR "blockade" (they do not appear in 13 C spectra), observing these specific 2J cross-peaks is the only definitive way to prove the substituents are attached to their respective positions on the ring, closing the logical loop of the structural assignment.
Conclusion
The assignment of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine relies heavily on understanding the profound deshielding effects of the nitrogen-rich core. By leveraging extended relaxation delays for quaternary carbons and utilizing a self-validating 2D NMR workflow (specifically HMBC), researchers can achieve unambiguous structural elucidation. This methodology ensures high-fidelity data suitable for regulatory submissions, patent claims, and advanced drug development pipelines.
References
- PubChem. "2-Isopropyl-4,6-dimethyl-1,3,5-triazine | C8H13N3 | CID 12269918". National Center for Biotechnology Information.
- The Royal Society of Chemistry. "Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides". RSC Advances.
- The Journal of Organic Chemistry. "Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines". ACS Publications.
